2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with amino, ethylamino, and 1,2,4-oxadiazol-5-yl groups. The oxadiazole moiety is further functionalized with an o-tolyl (ortho-methylphenyl) group, while the acetamide side chain terminates in a 3-ethylphenyl substituent.
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-4-16-10-8-11-17(13-16)27-19(32)14-31-21(25)20(23(29-31)26-5-2)24-28-22(30-33-24)18-12-7-6-9-15(18)3/h6-13H,4-5,14,25H2,1-3H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLMMPKCDCUORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NCC)C3=NC(=NO3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The compound features multiple functional groups, including a pyrazole ring and an oxadiazole moiety, which are known to influence biological activity. Its molecular formula is , with a molecular weight of approximately 465.9 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:
| Compound Type | Cancer Cell Lines | Percentage Inhibition |
|---|---|---|
| Benzimidazole derivatives | MCF-7 (breast cancer) | Up to 95% |
| Pyrazole derivatives | A549 (lung cancer) | 77% |
| Oxadiazole derivatives | HeLa (cervical cancer) | Varies |
The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in tumor cells. For example, compounds with similar structures have been shown to increase superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, indicating oxidative stress as a pathway for inducing cell death .
The biological activity of this compound may be attributed to several mechanisms:
- Oxidative Stress Induction : The generation of ROS can lead to cellular damage and apoptosis.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation.
- DNA Intercalation : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication processes.
Case Studies
A study on related oxadiazole compounds demonstrated their effectiveness against Sclerotinia sclerotiorum, with one compound achieving an EC50 of 5.17 mg/L, indicating potent antifungal activity alongside anticancer properties . Another investigation into benzimidazole derivatives showed promising results against MCF-7 and A549 cell lines, which may provide insights into the potential efficacy of the target compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Electron-withdrawing groups on the aromatic rings enhance inhibitory activity against cancer cells.
- Ring Modifications : Alterations in the pyrazole and oxadiazole moieties can significantly affect potency and selectivity.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the oxadiazole and pyrazole moieties is associated with enhanced biological activity against various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several carcinoma cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 µM to 15 µM against breast cancer cells, indicating effective inhibition of cell proliferation.
- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells. Studies have demonstrated that it can disrupt cellular processes by modulating reactive oxygen species (ROS) levels, leading to increased oxidative stress in malignant cells .
Antioxidant Properties
The compound also exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative damage.
Research Findings
- Lipid Peroxidation Inhibition : Compounds related to this structure have been shown to significantly inhibit lipid peroxidation at concentrations as low as 10 µg/mL, suggesting their potential role in mitigating oxidative stress in biological systems .
Potential Antipsychotic Activity
Emerging research suggests that this compound may possess antipsychotic properties. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound appears to operate through alternative pathways.
Behavioral Studies
Animal model studies have indicated that derivatives of this compound reduce psychotic symptoms without the typical side effects associated with conventional antipsychotics. This opens avenues for developing new therapeutic strategies for psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetamides
Pyrazole-acetamide hybrids are well-documented for their pharmacological versatility. Key comparisons include:
Structural Insights :
- This may improve binding affinity in hydrophobic enzyme pockets.
- Unlike ’s triazole-sulfanyl acetamide (anti-exudative), the target’s ethylamino-pyrazole-oxadiazole scaffold may prioritize kinase inhibition or anti-proliferative effects, as seen in indazole analogues () .
Pharmacological Potential
While direct activity data for the target compound is absent, structural parallels suggest:
- Anti-Proliferative Activity : Indazole-acetamides in exhibit anti-proliferative effects via kinase modulation. The target’s oxadiazole group may similarly interact with ATP-binding pockets .
- Anti-Inflammatory Potential: ’s triazole-acetamides show anti-exudative activity, but the target’s ethylphenyl and o-tolyl groups may redirect efficacy toward COX-2 inhibition or cytokine suppression .
Critical Analysis of Divergent Evidence
- Synthesis Contradictions: uses trityl protection for amino groups, whereas relies on direct cyclocondensation. The target compound’s synthesis may require tailored protection strategies due to its sensitive ethylamino group.
- Biological Data Gaps : Unlike ’s explicit anti-exudative data, the target’s pharmacological profile remains theoretical. Future studies should prioritize enzymatic assays (e.g., kinase inhibition screens).
Preparation Methods
Procedure
- o-Toluic acid chloride preparation :
- o-Toluic acid (10 mmol) is treated with thionyl chloride (12 mmol) in dry dichloromethane (DCM) at 0°C for 2 h. Excess reagent is removed under vacuum.
- Amidoxime formation :
- Hydroxylamine hydrochloride (12 mmol) and sodium hydroxide (15 mmol) in ethanol (20 mL) are reacted with o-toluic acid chloride (10 mmol) at 60°C for 4 h.
- Cyclocondensation :
Yield : 78% (white crystals); Characterization : $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 7.35–7.50 (m, 4H, Ar–H), 2.45 (s, 3H, –CH$$ _3 $$).
Construction of 5-Amino-3-(ethylamino)-1H-pyrazole Core
Pyrazole rings with adjacent amino and alkylamino groups are typically assembled via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.
Stepwise Synthesis
- β-Keto ester preparation :
- Ethyl acetoacetate (10 mmol) is treated with ethyl isocyanate (12 mmol) in DCM to form a β-keto carbamate.
- Hydrazine cyclization :
- The β-keto carbamate reacts with ethylhydrazine (12 mmol) in ethanol under reflux (8 h), yielding 5-amino-3-(ethylamino)-1H-pyrazole.
Reaction Conditions : Nitrogen atmosphere, anhydrous ethanol, 80°C.
Yield : 65%; Characterization : $$ ^13C $$ NMR (DMSO-$$ d_6 $$): δ 158.2 (C=O), 145.6 (C–NH$$ _2 $$), 132.1 (C–NHEt).
Coupling of Oxadiazole and Pyrazole Moieties
The oxadiazole fragment is introduced at C4 of the pyrazole via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination
- Reagents :
- 5-Amino-3-(ethylamino)-1H-pyrazole (5 mmol), 5-bromo-3-(o-tolyl)-1,2,4-oxadiazole (5.5 mmol), Pd$$ _2 $$(dba)$$ _3 $$ (0.1 mmol), Xantphos (0.2 mmol), Cs$$ _2 $$CO$$ _3 $$ (15 mmol).
- Conditions :
Yield : 60%; Purity : >95% (HPLC); MS (ESI) : m/z 332.1 [M+H]$$ ^+ $$.
Introduction of N-(3-Ethylphenyl)acetamide Side Chain
The acetamide group is installed via alkylation of the pyrazole N1 position using a chloroacetamide intermediate.
Alkylation Protocol
- Chloroacetamide synthesis :
- Nucleophilic substitution :
Yield : 72%; Characterization : $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 4.33 (s, 2H, –CH$$ _2 $$), 7.06–7.45 (m, 8H, Ar–H).
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol.
Analytical Data :
- Molecular Formula : C$$ _24 $$H$$ _27 $$N$$ _7 $$O$$ _2 $$ (PubChem).
- MS (ESI) : m/z 445.5 [M+H]$$ ^+ $$.
- HPLC Retention Time : 1.456 min (C18 column, 70:30 acetonitrile/water).
Optimization Challenges and Alternatives
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing the compound with high purity?
The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Reflux with catalysts : Use pyridine and zeolite (Y-H) as catalysts under controlled reflux (150°C, 5 hours) to facilitate cyclization .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion . Optimal yields require precise temperature control and stoichiometric ratios of reagents like chloroacetyl chloride and triethylamine .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with peaks corresponding to ethylamino, oxadiazole, and pyrazole moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
- FT-IR : Detects functional groups (e.g., acetamide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Oxadiazole and Pyrazole Optimization : Substituting the o-tolyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antiproliferative activity by improving target binding .
- Ethylamino Group Role : The ethylamino moiety increases solubility and bioavailability, as shown in analogs with improved cellular uptake .
- Methodology : Use SAR studies with analogs synthesized via Pd-catalyzed couplings or nucleophilic substitutions, followed by in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. How can contradictory data from different synthetic routes be reconciled?
Discrepancies in yield or purity often arise from:
- Catalyst Choice : Zeolite (Y-H) vs. triethylamine alters reaction kinetics and byproduct formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require harsher purification .
- Resolution Strategy : Compare reaction monitoring data (TLC/HPLC) and optimize via Design of Experiments (DoE) to identify critical variables .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- In Vitro Models : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) to identify molecular targets, supported by molecular docking simulations .
- In Vivo Studies : Administer the compound in xenograft models and analyze tumor regression via histopathology and biomarker quantification (e.g., VEGF levels) .
- Data Integration : Cross-reference in vitro IC values with pharmacokinetic data (e.g., plasma half-life) to explain efficacy gaps .
Methodological Considerations
Q. How can reaction conditions be optimized for scalability without compromising purity?
- Temperature Gradients : Gradual heating during cyclization reduces side reactions (e.g., oxadiazole ring decomposition) .
- Catalyst Recycling : Recover zeolite (Y-H) via filtration to lower costs and environmental impact .
- Process Analytical Technology (PAT) : Implement real-time FT-IR or Raman spectroscopy to monitor reaction progress .
Q. What strategies mitigate challenges in characterizing metastable intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
